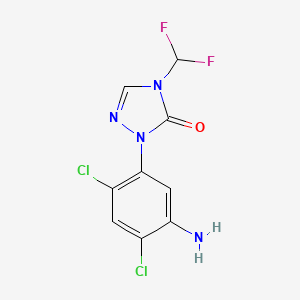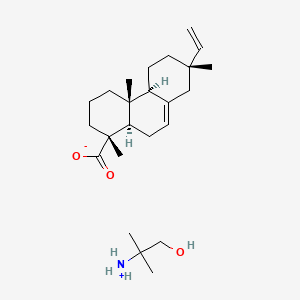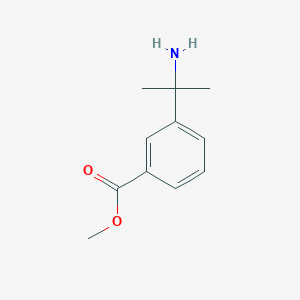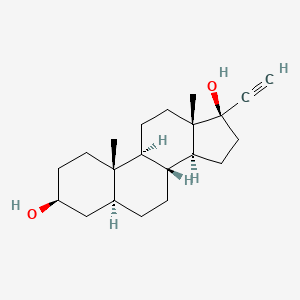![molecular formula C64H80N8O8Pd B13442133 5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) CAS No. 129679-94-3](/img/structure/B13442133.png)
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) is a complex organometallic compound This compound is characterized by its intricate structure, which includes multiple nitrogen and oxygen atoms, as well as a palladium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the organic ligand and its subsequent coordination to the palladium ion. Typical reaction conditions may include:
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Catalysts: Palladium salts or complexes may be used as catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: Larger-scale production using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one or more ligands in the complex.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ligands, while substitution reactions may result in new palladium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science:
Biology
Bioconjugation: Used in the synthesis of bioconjugates for biological studies.
Drug Delivery: Potential use in drug delivery systems due to its ability to coordinate with various ligands.
Medicine
Anticancer Agents: Studied for its potential as an anticancer agent due to its ability to interact with DNA.
Imaging Agents: Used in the development of imaging agents for medical diagnostics.
Industry
Environmental Science: Used in environmental remediation processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example:
Catalysis: The palladium ion may facilitate the formation of new chemical bonds by coordinating with reactants.
Biological Activity: The compound may interact with biological molecules such as DNA or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium Complexes: Other palladium complexes with different ligands.
Organometallic Compounds: Complexes containing other transition metals such as platinum or gold.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of multiple nitrogen and oxygen atoms, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
129679-94-3 |
|---|---|
Formule moléculaire |
C64H80N8O8Pd |
Poids moléculaire |
1195.8 g/mol |
Nom IUPAC |
5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) |
InChI |
InChI=1S/C64H80N8O8.Pd/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
Clé InChI |
MXXKEPGTIHYADW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)

![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)




![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)






